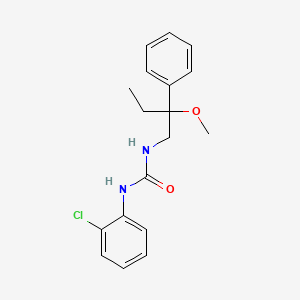

1-(2-Chlorophenyl)-3-(2-methoxy-2-phenylbutyl)urea

Description

1-(2-Chlorophenyl)-3-(2-methoxy-2-phenylbutyl)urea is a urea derivative featuring a 2-chlorophenyl group and a 2-methoxy-2-phenylbutyl substituent. Urea-based compounds are widely studied for their biological activities, including enzyme inhibition and antimicrobial properties, due to their ability to form hydrogen bonds and interact with target proteins.

Properties

IUPAC Name |

1-(2-chlorophenyl)-3-(2-methoxy-2-phenylbutyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN2O2/c1-3-18(23-2,14-9-5-4-6-10-14)13-20-17(22)21-16-12-8-7-11-15(16)19/h4-12H,3,13H2,1-2H3,(H2,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBDSWRGQKSKUIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CNC(=O)NC1=CC=CC=C1Cl)(C2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-3-(2-methoxy-2-phenylbutyl)urea typically involves the reaction of 2-chloroaniline with 2-methoxy-2-phenylbutyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-Chloroaniline+2-Methoxy-2-phenylbutyl isocyanate→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-3-(2-methoxy-2-phenylbutyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction could produce amines.

Scientific Research Applications

Chemistry

1-(2-Chlorophenyl)-3-(2-methoxy-2-phenylbutyl)urea serves as a building block in organic synthesis, facilitating the creation of more complex molecules. Its unique structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions.

Biology

Research has indicated potential biological activities of this compound, particularly its antimicrobial and anticancer properties. Studies have shown that derivatives of urea can inhibit the growth of bacteria and exhibit cytotoxic effects against cancer cells.

Medicine

Due to its unique chemical structure, this compound is being explored as a therapeutic agent . Preliminary investigations suggest it may induce apoptosis in cancer cells and modulate various biological pathways.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For example:

- Minimum Inhibitory Concentrations (MICs) : Studies report MICs ranging from 50–200 µg/mL against Gram-positive and Gram-negative bacteria.

Anticancer Activity

Preliminary investigations into anticancer properties reveal that this compound may induce apoptosis in cancer cells through mechanisms such as cell cycle arrest. Further research is required to elucidate the specific pathways affected.

Case Studies

| Study | Findings |

|---|---|

| Antimicrobial Activity | Evaluated several urea derivatives against E. coli and S. aureus; some exhibited MICs below 100 µg/mL. |

| Anticancer Potential | Research on structurally similar compounds revealed significant cytotoxic effects across various cancer cell lines, indicating potential therapeutic applications. |

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-(2-methoxy-2-phenylbutyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Compound R2: 3-[(2S)-1-[(3R)-3-(2-Chlorophenyl)-2-(2-fluorophenyl)pyrazolidin-1-yl]-1-oxopropan-2-yl]-1-(adamantan-2-yl)urea

- Structure : Contains a urea backbone with a 2-chlorophenyl group, a fluorinated pyrazolidine ring, and an adamantane substituent.

- Synthesis : Synthesized via reaction of (R)-R14 with 2-adamantane isocyanate (R9) in acetonitrile, yielding 62% after purification .

- Key Differences :

- The adamantane group introduces significant hydrophobicity and steric bulk, which may enhance membrane permeability but reduce solubility compared to the methoxy-phenylbutyl group in the target compound.

- Fluorine substitution on the pyrazolidine ring could increase metabolic stability but alter binding kinetics.

AVE#21: 1-(2-Chloro-4-fluorobenzoyl)-3-(5-hydroxy-2-methoxy-phenyl)urea

- Structure : Urea core with a 2-chloro-4-fluorobenzoyl group and a hydroxy-methoxyphenyl substituent.

- Activity : Inhibits glycogen phosphorylase by binding to an allosteric site, as demonstrated via docking studies .

- Key Differences: The chloro-fluoro substitution pattern on the benzoyl group may enhance target affinity but reduce solubility compared to the unfluorinated chlorophenyl group in the target compound.

CDFII: 2-(2-Chlorophenyl)-3-[1-(2,3-dimethyl-benzyl)piperidin-4-yl]-5-fluoro-1H-indole

- Structure : Indole derivative with a 2-chlorophenyl group, a dimethyl-benzyl-piperidine chain, and a fluorine atom.

- Activity : Acts as a synergist for carbapenems against methicillin-resistant S. aureus (MRSA) .

- Key Differences :

- The indole scaffold and piperidine chain suggest a distinct mechanism of action compared to urea-based compounds, likely targeting bacterial membrane proteins or efflux pumps.

- Fluorine at the 5-position may enhance bioavailability but introduces synthetic complexity absent in the target compound.

Structural and Functional Data Table

Research Findings and Implications

Substituent Effects :

- Chlorophenyl Group : Common across all analogs, this moiety likely contributes to target binding via hydrophobic interactions and π-stacking.

- Methoxy vs. Fluorine : Methoxy groups (as in the target compound) balance solubility and lipophilicity, while fluorine (in R2 and AVE#21) enhances metabolic stability but may complicate synthesis.

- Bulky Substituents : Adamantane (R2) and dimethyl-benzyl-piperidine (CDFII) improve membrane penetration but risk off-target interactions.

Activity Trends :

- Urea derivatives (target compound, R2, AVE#21) show promise in enzyme inhibition, whereas indole-based CDFII targets bacterial synergism.

- Docking studies (e.g., AVE#21) highlight the importance of substituent positioning in allosteric site binding .

Biological Activity

1-(2-Chlorophenyl)-3-(2-methoxy-2-phenylbutyl)urea is a synthetic organic compound belonging to the urea class. Its unique structure, characterized by the presence of a chlorophenyl group and a methoxy-phenylbutyl group, suggests potential biological activities that warrant exploration in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 334.83 g/mol. The compound's structure can be depicted as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The chlorophenyl moiety may influence the compound's binding affinity and selectivity for these targets, potentially altering their activity and leading to various biological effects such as antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that urea derivatives can inhibit the growth of various bacterial strains. The minimum inhibitory concentrations (MICs) for related compounds have been reported in the range of 50–200 µg/mL against Gram-positive and Gram-negative bacteria .

Anticancer Activity

Preliminary investigations suggest that this compound may possess anticancer properties. In vitro studies have demonstrated that certain urea derivatives can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. Further research is needed to elucidate the specific pathways affected by this compound.

Case Studies

| Study | Findings |

|---|---|

| Antimicrobial Activity | A study evaluated several urea derivatives' effectiveness against E. coli and S. aureus, with some derivatives exhibiting MICs below 100 µg/mL . |

| Anticancer Potential | Research on structurally similar compounds revealed significant cytotoxic effects in various cancer cell lines, indicating potential therapeutic applications . |

Synthesis and Applications

The synthesis of this compound typically involves the reaction between 2-chloroaniline and 2-methoxy-2-phenylbutyl isocyanate under controlled conditions. This compound serves as a versatile building block in organic synthesis and has potential applications in drug development due to its unique chemical properties .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-Chlorophenyl)-3-(2-methoxy-2-phenylbutyl)urea, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves a urea-forming reaction between an isocyanate and an amine. For arylurea derivatives like this compound, coupling 2-chlorophenyl isocyanate with a substituted amine (e.g., 2-methoxy-2-phenylbutylamine) in anhydrous dichloromethane or ethanol under nitrogen is common. Catalysts like triethylamine may enhance reactivity. Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 amine:isocyanate) are critical for minimizing side products .

- Example : A typical protocol involves stirring reagents at 0°C for 1 hour, followed by gradual warming to room temperature. Yields >70% are achievable with rigorous exclusion of moisture.

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., chlorophenyl protons at δ 7.2–7.8 ppm, methoxy groups at δ ~3.3 ppm) .

- HPLC-MS : Reversed-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution mass spectrometry validates molecular weight (e.g., [M+H]+ expected at m/z 345.6) and purity (>95%) .

- Elemental Analysis : Matches calculated C, H, N, Cl percentages to theoretical values.

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields or byproduct formation?

- Methodology : Use factorial design (e.g., 2^k factorial experiments) to screen variables like temperature, solvent polarity, and catalyst loading. For example, a 2^3 design (temperature: 0°C vs. 25°C; solvent: DCM vs. THF; catalyst: 0% vs. 5% Et3N) identifies interactions affecting yield. Response surface methodology (RSM) then refines optimal conditions .

- Case Study : A study on similar ureas found that increasing solvent polarity (ethanol vs. DCM) reduced byproduct formation by 15% due to improved solubility of intermediates .

Q. What computational approaches predict this compound’s biological activity or reactivity?

- Methodology :

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For urea derivatives, the carbonyl group often acts as a hydrogen-bond acceptor, influencing binding affinity .

- Molecular Docking : Simulate interactions with target proteins (e.g., kinases or GPCRs) using software like AutoDock Vina. Focus on the chlorophenyl moiety’s role in hydrophobic interactions .

Q. How should researchers resolve contradictory data in biological assays (e.g., varying IC50 values)?

- Methodology :

- Meta-analysis : Compare assay conditions (e.g., cell lines, incubation times) across studies. For example, discrepancies in cytotoxicity may arise from differences in membrane permeability (logP = ~3.5 for this compound) .

- Dose-Response Validation : Repeat assays with standardized protocols (e.g., 48-hour incubation, 10% FBS) and use statistical tools (e.g., ANOVA) to assess reproducibility .

Key Considerations for Experimental Design

- Solvent Selection : Polar aprotic solvents (e.g., DMF) may improve solubility but complicate purification.

- Stability Testing : Monitor degradation under UV light or humidity; arylureas are prone to hydrolysis .

- Safety : Use PPE for handling chlorinated intermediates and ensure proper ventilation due to potential respiratory irritants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.